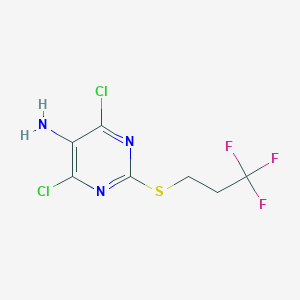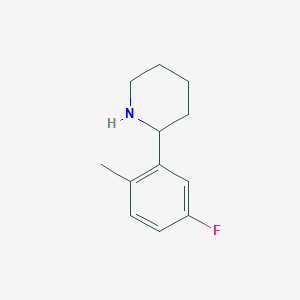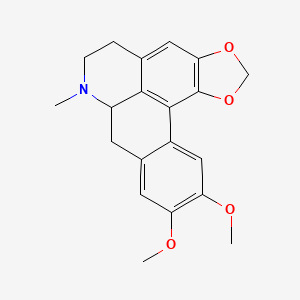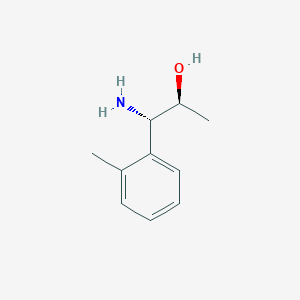![molecular formula C9H10F4N2O B13055192 1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13055192.png)
1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine is a chemical compound characterized by the presence of fluorine and trifluoromethoxy groups attached to a phenyl ring
Métodos De Preparación
The synthesis of 1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine typically involves the reaction of 3-fluoro-4-(trifluoromethoxy)benzaldehyde with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability.
Análisis De Reacciones Químicas
1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Mecanismo De Acción
The mechanism of action of 1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine can be compared with other similar compounds, such as:
1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which may result in different chemical and biological properties.
1-[3-Chloro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine: The presence of a chlorine atom instead of a fluorine atom can influence the reactivity and interactions of the compound.
1-[3-Fluoro-4-(methoxy)phenyl]ethane-1,2-diamine: The replacement of the trifluoromethoxy group with a methoxy group can alter the compound’s properties and applications.
These comparisons highlight the uniqueness of this compound and its potential advantages in specific applications.
Propiedades
Fórmula molecular |
C9H10F4N2O |
|---|---|
Peso molecular |
238.18 g/mol |
Nombre IUPAC |
1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H10F4N2O/c10-6-3-5(7(15)4-14)1-2-8(6)16-9(11,12)13/h1-3,7H,4,14-15H2 |
Clave InChI |
LNEOOEDYRYWJCL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(CN)N)F)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4-Ethylene ketal tetrahydrospiro[cyclohexane-1,1'-oxazolo[3,4-A]pyrazin]-3'(5'H)-one](/img/structure/B13055114.png)

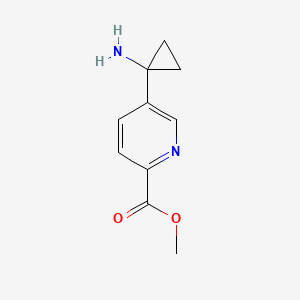
![N-(3-((2R,3S,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-YL)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL)benzamide](/img/structure/B13055128.png)
![2-Amino-2-benzo[D]furan-2-ylethan-1-OL](/img/structure/B13055135.png)
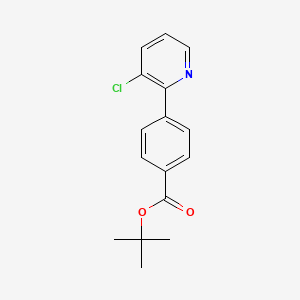
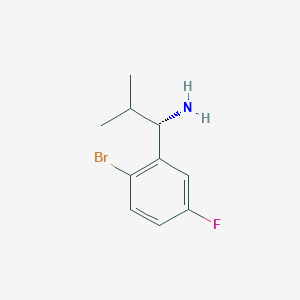

![(3S)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13055166.png)
![5-Bromo-4-chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13055169.png)
